molecular formula C6H2ClF3N2O2 B1587320 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine CAS No. 99368-67-9

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B1587320
CAS No.: 99368-67-9
M. Wt: 226.54 g/mol
InChI Key: OPEZLLCPUDLUFV-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3N2O2 It is a derivative of pyridine, characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production of this compound often relies on large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are similar to those employed in laboratory synthesis but are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a methoxy group yields 2-methoxy-5-nitro-3-(trifluoromethyl)pyridine.

    Reduction: Reduction of the nitro group yields 2-chloro-5-amino-3-(trifluoromethyl)pyridine.

    Oxidation: Oxidation of the nitro group can lead to the formation of various oxidized derivatives.

Scientific Research Applications

Synthesis Pathways

  • Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules. The trifluoromethyl group enhances lipophilicity, making it suitable for interactions with various biomolecules.
  • Substitution Reactions : The chloro group can be replaced by various nucleophiles, allowing the generation of derivatives such as 2-methoxy-5-nitro-3-(trifluoromethyl)pyridine through nucleophilic substitution reactions.

Medicinal Chemistry

Research indicates that 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine has potential as a pharmaceutical intermediate. It is being investigated for its biological activities, particularly in relation to its interactions with proteins and other biomolecules.

Case Study : A study demonstrated its effectiveness in synthesizing novel compounds that exhibit antimicrobial properties, highlighting its potential in drug development.

Agrochemicals

The compound is recognized for its role as an intermediate in the production of herbicides and pesticides. Its derivatives have been shown to possess herbicidal activity, making it valuable in agricultural applications.

Case Study : Patent literature describes processes for synthesizing herbicidal compounds using this compound as a starting material, demonstrating its utility in developing effective agrochemicals .

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Medicinal ChemistryIntermediate for drug synthesisAntimicrobial agents
AgrochemicalsIntermediate for herbicidesHerbicidal compounds synthesis
Organic SynthesisBuilding block for complex organic moleculesDerivatives with varied functional groups

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and other biomolecules. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Biological Activity

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine, often abbreviated as 2-Cl-5-NO-3-CF-pyridine, is a compound of significant interest in the fields of agrochemistry and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, a nitro group, and a trifluoromethyl group. These substituents significantly influence its chemical reactivity and biological properties:

  • Chloro Group : Enhances electrophilicity.
  • Nitro Group : Can act as an electron-withdrawing group, potentially affecting the compound's interaction with biological targets.
  • Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability in drug design.

Pharmacological Context

This compound has been identified as a crucial intermediate in the synthesis of various agrochemicals. Its biological activity is primarily linked to its role in crop protection products, where it exhibits herbicidal properties. The presence of the trifluoromethyl group is particularly noted for enhancing the potency of compounds in this category .

Toxicity and Safety

The compound is classified as toxic if swallowed, with specific hazard statements indicating acute toxicity. It can irritate skin and eyes, necessitating careful handling in laboratory settings .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Notably:

  • Chlorination of Pyridine Derivatives : This involves the reaction of 3-trifluoromethylpyridine N-oxide with chlorinating agents under controlled conditions to yield high purity products.
  • Nitro Group Introduction : The introduction of the nitro group can be achieved through nitration reactions involving nitric acid and sulfuric acid mixtures .

Agrochemical Applications

Research indicates that compounds containing the trifluoromethyl group demonstrate enhanced herbicidal activity. For instance, studies have shown that derivatives of this compound exhibit significant effectiveness against various weed species, making them valuable in agricultural formulations .

Structure-Activity Relationships (SAR)

In a study examining SAR for related pyridine derivatives, it was found that modifications to the electron-withdrawing groups on the pyridine ring could dramatically alter biological activity. For example, variations in the position and type of substituents influenced both herbicidal efficacy and toxicity profiles .

Summary Table of Biological Activities

Activity Type Description IC50/ED50 Values
Herbicidal ActivityEffective against certain weed speciesNot specified
ToxicityToxic if ingested; irritantH301 (20%): Toxic orally
Pharmacological UseIntermediate for agrochemical synthesisHigh demand in agrochemicals

Properties

IUPAC Name

2-chloro-5-nitro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEZLLCPUDLUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397285
Record name 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99368-67-9
Record name 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Heat a mixture of 5-nitro-3-trifluoromethyl-pyridin-2-ol (416 mg, 2.0 mmol) and phosphorus oxychloride (1 mL) at 85° C. for 18 hours. Cool the mixture and remove the volatiles by rotary evaporation. Dissolve the residue in EtOAc (15 mL) and wash with water (10 mL), saturated NaHCO3(aq) (10 mL) and brine (10 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure to yield the title compound.
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

SOCl2 (18.45 mL, 253 mmol) was added to a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol). DMF (1.957 mL, 25.3 mmol) was added and the mixture was at 100° C. for 10 h. Then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The resulting 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 10.86 mmol, 86% yield) was used in the next step without further purification. TLC (PE/EA=5:1, Rf=0.6): 1H NMR (400 MHz, CDCl3) δ: 9.23-9.59 (m, 1H), 8.79 (d, J=2.4 Hz, 1H).
Name
Quantity
18.45 mL
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
1.957 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1 g, 4.81 mmol) in SOCl2 (10 mL, 137 mmol) was added DMF (0.372 mL, 4.81 mmol). The resulting mixture was stirred at 80° C. for 16 h. After TLC analysis showed the starting material had disappeared, the solvent was removed in vacuo. The residue was dissolved in DCM (60 mL) and washed with aq NaHCO3 (20 mL) and brine (20 mL). The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified by column chromatography (PE/EA=20/1) to yield a yellow solid of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (0.8 g, 3.53 mmol, 73.5% yield): 1H NMR (400 MHz, CD3OD) δ 9.42 (d, J=2.8 Hz, 1H), 8.91 (d, J=2.4 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.372 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of EXAMPLE 288A (1.69 g), phosphorus pentachloride (2.03 g), and phosphoryl trichloride (0.97 mL) was heated at 90° C. for 3 hours. After cooling, the reaction mixture was poured into ice, and extracted with ethyl acetate three times. The extract was washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with 10% ethyl acetate in hexanes to provide the title compound.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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